molecular formula C13H23NO4 B1481197 1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid CAS No. 2098051-42-2

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Cat. No.: B1481197
CAS No.: 2098051-42-2
M. Wt: 257.33 g/mol
InChI Key: WDFVPBQEHWJFSC-UHFFFAOYSA-N
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Description

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid is a useful research compound. Its molecular formula is C13H23NO4 and its molecular weight is 257.33 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

Compounds with similar structures, such as tert-butyloxycarbonyl-protected amino acids, are known to interact with various biological targets, including enzymes and receptors .

Mode of Action

It is known that the tert-butyloxycarbonyl (boc) group is commonly used in peptide synthesis as a protective group for the amino group . The Boc group prevents unwanted side reactions during the synthesis process, allowing for more precise control over the reaction .

Biochemical Pathways

The compound “1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid” may be involved in peptide synthesis pathways, given the presence of the Boc group . The Boc group can be removed under acidic conditions, revealing the amino group that can then participate in peptide bond formation .

Pharmacokinetics

The presence of the boc group may influence these properties, as it can increase the compound’s stability and prevent premature degradation .

Result of Action

The primary result of the action of “this compound” is likely the successful synthesis of peptides with the desired sequence . By protecting the amino group during synthesis, the compound can help ensure that peptide bond formation occurs at the correct locations .

Action Environment

The action of “this compound” is influenced by the reaction conditions, particularly the pH. The Boc group is stable under basic conditions but can be removed under acidic conditions . Therefore, the pH of the reaction environment plays a crucial role in determining the compound’s efficacy and stability.

Biochemical Analysis

Biochemical Properties

1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid plays a crucial role in various biochemical reactions. It interacts with several enzymes and proteins, including proteases and peptidases, which facilitate the cleavage of peptide bonds. The compound’s tert-butoxycarbonyl (Boc) group serves as a protective group for amino acids, preventing unwanted reactions during peptide synthesis. This interaction ensures the selective formation of peptide bonds, making it an essential tool in the synthesis of complex peptides and proteins .

Cellular Effects

This compound influences various cellular processes. It affects cell signaling pathways by modulating the activity of specific enzymes involved in signal transduction. Additionally, the compound can impact gene expression by interacting with transcription factors and other regulatory proteins. These interactions can lead to changes in cellular metabolism, affecting the overall function and behavior of cells .

Molecular Mechanism

The molecular mechanism of this compound involves its interaction with biomolecules at the molecular level. The compound binds to specific enzymes and proteins, either inhibiting or activating their activity. For example, it can inhibit proteases by forming stable complexes with their active sites, preventing substrate binding and subsequent catalysis. Additionally, the compound can induce changes in gene expression by binding to transcription factors and altering their activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its effectiveness. Long-term exposure to the compound may result in alterations in cellular processes, including changes in gene expression and metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound may exhibit minimal effects on cellular function, while higher doses can lead to significant changes in cellular processes. Threshold effects have been observed, where a specific dosage is required to elicit a noticeable response. Additionally, high doses of the compound may result in toxic or adverse effects, including cellular damage and disruption of normal physiological functions .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that facilitate its metabolism and conversion into other compounds. The compound can affect metabolic flux and alter the levels of specific metabolites, influencing overall cellular metabolism. These interactions are essential for understanding the compound’s role in biochemical reactions and its impact on cellular function .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are critical for its activity. The compound can interact with specific transporters and binding proteins that facilitate its movement across cellular membranes. These interactions determine the compound’s localization and accumulation within different cellular compartments, influencing its overall effectiveness and function .

Subcellular Localization

This compound exhibits specific subcellular localization, which affects its activity and function. The compound can be directed to specific compartments or organelles through targeting signals or post-translational modifications. These localization patterns are crucial for understanding the compound’s role in cellular processes and its impact on overall cellular function .

Properties

IUPAC Name

3,3-dimethyl-1-[[(2-methylpropan-2-yl)oxycarbonylamino]methyl]cyclobutane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO4/c1-11(2,3)18-10(17)14-8-13(9(15)16)6-12(4,5)7-13/h6-8H2,1-5H3,(H,14,17)(H,15,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WDFVPBQEHWJFSC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CC(C1)(CNC(=O)OC(C)(C)C)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid
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1-(((Tert-butoxycarbonyl)amino)methyl)-3,3-dimethylcyclobutane-1-carboxylic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.